molecular formula C7H13ClN2O3 B13956633 Butyl (2-chloroethyl)nitrosocarbamate CAS No. 63884-91-3

Butyl (2-chloroethyl)nitrosocarbamate

Katalognummer: B13956633
CAS-Nummer: 63884-91-3
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: HLWWEFGUYARDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of butyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of butyl carbamate with 2-chloroethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosocarbamate group. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature to achieve optimal yield .

Analyse Chemischer Reaktionen

Butyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .

Wissenschaftliche Forschungsanwendungen

Butyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of butyl (2-chloroethyl)nitrosocarbamate involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell death, making it a potential candidate for cancer therapy. The compound targets DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Butyl (2-chloroethyl)nitrosocarbamate can be compared with other nitrosocarbamate compounds, such as:

Eigenschaften

CAS-Nummer

63884-91-3

Molekularformel

C7H13ClN2O3

Molekulargewicht

208.64 g/mol

IUPAC-Name

butyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3

InChI-Schlüssel

HLWWEFGUYARDQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.